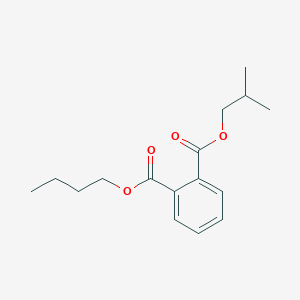

Butylisobutylphthalat

Übersicht

Beschreibung

Butylisobutylphthalat ist eine organische Verbindung, die zur Klasse der Phthalate gehört, die Ester der Phthalsäure sind. Es wird üblicherweise als Weichmacher verwendet, eine Substanz, die Kunststoffen zugesetzt wird, um ihre Flexibilität, Transparenz, Haltbarkeit und Langlebigkeit zu erhöhen. Diese Verbindung ist bekannt für ihre Fähigkeit, α-Glucosidase, ein an der Kohlenhydratverdauung beteiligtes Enzym, zu hemmen, was es zu einem interessanten Thema in der Diabetesforschung macht .

Wissenschaftliche Forschungsanwendungen

Butyl isobutyl phthalate has a range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

Medicine: Investigated for its hypoglycemic effects and potential use in managing blood sugar levels.

Industry: Employed in the manufacture of flexible PVC products, coatings, and adhesives.

Wirkmechanismus

Der Hauptmechanismus, durch den Butylisobutylphthalat seine Wirkungen entfaltet, ist die Hemmung von α-Glucosidase. Dieses Enzym ist für den Abbau von Kohlenhydraten zu Glukose verantwortlich. Durch die Hemmung dieses Enzyms reduziert this compound die Geschwindigkeit der Glukoseaufnahme im Darm, wodurch der Blutzuckerspiegel gesenkt wird. Das molekulare Ziel ist das aktive Zentrum von α-Glucosidase, an das this compound nicht kompetitiv bindet und so die Wechselwirkung des Enzyms mit seinen natürlichen Substraten verhindert .

Biochemische Analyse

Biochemical Properties

Butyl Isobutyl Phthalate interacts with α-glucosidase, inducing conformational changes of the enzyme . The interaction is driven by both hydrophobic forces and hydrogen bonds .

Cellular Effects

It is known that it influences cell function by interacting with α-glucosidase .

Molecular Mechanism

Butyl Isobutyl Phthalate binds with α-glucosidase, inducing conformational changes of the enzyme . The benzene ring and the isopropyl group of Butyl Isobutyl Phthalate fit into the hydrophobic pocket composed of Phe177, Phe157, Leu176, Leu218, Ala278, and the propyl group fits into another nearby hydrophobic pocket formed by Trp154, Pro240, Leu174, and Ala162 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Butylisobutylphthalat kann durch Veresterung von Phthalsäureanhydrid mit Butanol und Isobutanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Der Prozess lässt sich wie folgt zusammenfassen:

Veresterungsreaktion:

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound kontinuierliche Veresterungsprozesse. Die Reaktanten werden in einen Reaktor geleitet, wo sie erhitzt und mit dem Katalysator vermischt werden. Der resultierende Ester wird dann durch Destillation gereinigt, um alle nicht umgesetzten Alkohole und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Butylisobutylphthalat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einer Säure oder Base kann this compound zu Phthalsäure und den entsprechenden Alkoholen (Butanol und Isobutanol) hydrolysieren.

Oxidation: Diese Verbindung kann unter starken oxidativen Bedingungen oxidiert werden, um Phthalsäure zu erzeugen.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Estergruppen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, Wasser

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromsäure

Substitution: Nucleophile wie Amine oder Alkohole

Hauptprodukte

Hydrolyse: Phthalsäure, Butanol, Isobutanol

Oxidation: Phthalsäure

Substitution: Verschiedene substituierte Phthalate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

This compound hat eine Reihe von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Weichmacher bei der Herstellung flexibler Kunststoffe und Polymere verwendet.

Industrie: Wird bei der Herstellung flexibler PVC-Produkte, Beschichtungen und Klebstoffe eingesetzt.

Vergleich Mit ähnlichen Verbindungen

Butylisobutylphthalat kann mit anderen Phthalatestern verglichen werden, wie zum Beispiel:

Diethylphthalat: Wird als Weichmacher und in Körperpflegeprodukten verwendet. Es hat ein niedrigeres Molekulargewicht und andere physikalische Eigenschaften im Vergleich zu this compound.

Dibutylphthalat: Ein weiterer Weichmacher mit ähnlichen Anwendungen, jedoch unterschiedlichen Toxizitätsprofilen und Umweltbelastungen.

Diisobutylphthalat: Ähnlich in der Struktur, jedoch mit unterschiedlicher Verzweigung, was sich auf seine physikalischen und chemischen Eigenschaften auswirkt.

This compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkung auf α-Glucosidase, die keine gemeinsame Eigenschaft anderer Phthalate ist .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name |

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIVWIFUPKGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170497 | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-53-5 | |

| Record name | Butyl isobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

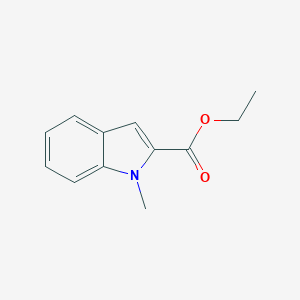

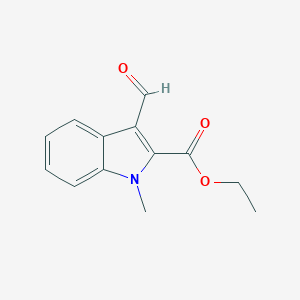

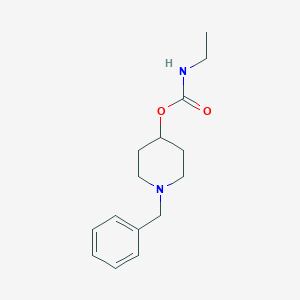

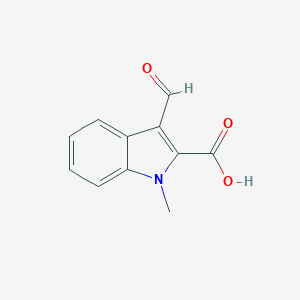

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BIP exhibits concentration-dependent, non-competitive inhibition of α-glucosidase. [, ] This suggests that BIP binds to a site distinct from the active site of α-glucosidase, altering the enzyme's conformation and inhibiting its activity. [] Studies have shown that BIP's benzene ring and isopropyl group interact with a hydrophobic pocket on α-glucosidase, while its propyl group interacts with a nearby hydrophobic pocket. []

A: BIP is a phthalate ester with the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. [] Its structure has been confirmed by spectroscopic techniques like Fourier transformed infrared spectroscopy (FTIR), nuclear magnetic resonance (1H and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). []

ANone: BIP has been isolated from various natural sources, including:

- The leaves of Rubus steudneri [, ]

- The octopus species Paraoctopus limaculatus []

- The twigs and leaves of Melodinus fusiformis []

- The freshwater diatom Nitzschia palea []

- The heartwood of Dalbergia cochinchinensis []

- The ethanol extract of Gentiana algida Pall []

- The petroleum ether and ethyl acetate fractions of Dracaena cochinensis []

- The root of Foeniculum vulgare []

- Cyperus iria L. []

- The leaves of Viburnum sargentii Koehne []

- The stems of Polyalthia plagioneura []

- The rhizoid of Laminaria japonica [, ]

- The marine bacterium Streptomyces sp. G039 []

- The Antarctic fungus Penicillium sp. S-3-88 []

A: BIP is produced by the roots of several plants and is released into the rhizosphere as a component of root exudates. [] Research suggests that phthalate derivatives like BIP may play a role as antifungal compounds, contributing to plant defense mechanisms against soilborne pathogens. []

A: A study has explored the plant growth-promoting potential of BIP in conjunction with Streptomyces sp. isolated from Rumex dentatus on rice plants. [] Further research is needed to elucidate the specific mechanisms and effects on plant growth.

A: In vitro studies show BIP exhibits significant α-glucosidase inhibitory activity, with an IC50 of 38 μM. [] The ethyl acetate fraction of Laminaria japonica rhizoid, which contains BIP, displayed a hypoglycemic effect in a streptozocin-induced diabetic mouse model. [] These findings suggest BIP could potentially be developed as an antidiabetic agent, particularly for type II diabetes, but further research is necessary.

A: Molecular docking studies reveal that specific structural features of BIP are crucial for its interaction with α-glucosidase. [] The benzene ring, isopropyl group, and propyl group all contribute to the binding affinity and inhibitory activity of BIP. [] Further research exploring structure-activity relationships could help design more potent and selective α-glucosidase inhibitors based on the BIP scaffold.

A: Research indicates BIP can inhibit the pectinases produced by the phytopathogenic fungi Fusarium oxysporum and Rhizoctonia solani. [] BIP showed a higher inhibitory effect against Rhizoctonia solani pectinases (64.4%) compared to Fusarium oxysporum pectinases (46.1%). [] This antifungal activity suggests a potential role of BIP in plant protection strategies.

A: BIP is commonly characterized and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and identification of individual compounds within a complex mixture based on their mass-to-charge ratios.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)